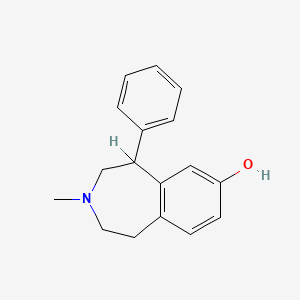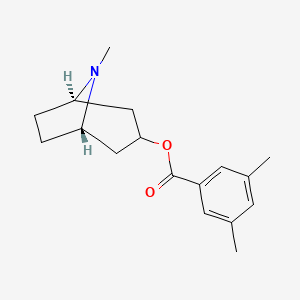
Tropanserin
Descripción general
Descripción
La tropanserin es un compuesto químico conocido por su potente y selectiva actividad antagonista en el receptor de la 5-hidroxitriptamina 3. Fue investigada en ensayos clínicos durante la década de 1980 para el tratamiento de las migrañas, pero nunca se comercializó .
Aplicaciones Científicas De Investigación
Chemistry: Tropanserin is used as a reference compound in studies involving 5-hydroxytryptamine 3 receptor antagonists.
Biology: It is utilized in research to understand the role of 5-hydroxytryptamine 3 receptors in various biological processes.
Mecanismo De Acción
La tropanserin ejerce sus efectos antagonizando selectivamente el receptor de la 5-hidroxitriptamina 3. Este receptor está involucrado en diversos procesos fisiológicos, incluida la modulación de la liberación de neurotransmisores y la regulación de la motilidad gastrointestinal. Al bloquear este receptor, la this compound puede modular los efectos de la serotonina, lo que lleva a sus propiedades ansiolíticas y antimigrañosas .
Análisis Bioquímico
Biochemical Properties
Tropanserin plays a significant role in biochemical reactions by interacting with specific receptors and enzymes. It primarily acts as an antagonist to the 5-hydroxytryptamine 3 receptor, a type of serotonin receptor. This interaction inhibits the receptor’s activity, which can influence various physiological processes. This compound’s interaction with the 5-hydroxytryptamine 3 receptor is characterized by its high affinity and selectivity, making it a valuable tool in studying serotonin-related pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. By antagonizing the 5-hydroxytryptamine 3 receptor, it can modulate cell signaling pathways, particularly those involving serotonin. This modulation can lead to changes in gene expression and cellular metabolism. For instance, in neuronal cells, this compound’s inhibition of the 5-hydroxytryptamine 3 receptor can reduce the excitatory effects of serotonin, potentially impacting neurotransmission and neuronal activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 5-hydroxytryptamine 3 receptor, preventing serotonin from activating the receptor. This inhibition can lead to a decrease in the downstream signaling pathways that are typically activated by serotonin. This compound’s high affinity for the 5-hydroxytryptamine 3 receptor ensures that it effectively competes with serotonin, thereby exerting its antagonistic effects. Additionally, this compound may influence other molecular targets, although its primary action is through the 5-hydroxytryptamine 3 receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its activity can diminish with prolonged exposure. This degradation can impact its long-term effects on cellular function. In vitro studies have demonstrated that this compound’s inhibitory effects on the 5-hydroxytryptamine 3 receptor can persist for several hours, but the compound may degrade over time, reducing its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the 5-hydroxytryptamine 3 receptor without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including disruptions in normal cellular function and potential neurotoxicity. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic settings .
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and degradation. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations. These metabolic processes can affect this compound’s bioavailability and efficacy. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, impacting its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cellular membranes and interact with intracellular targets. Transporters and binding proteins may facilitate this compound’s movement within the body, influencing its localization and accumulation. The compound’s distribution is critical for its therapeutic effects, as it needs to reach specific receptors to exert its action .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is primarily localized in areas where the 5-hydroxytryptamine 3 receptor is abundant, such as neuronal synapses. This localization allows this compound to effectively inhibit serotonin signaling at these sites. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity .
Métodos De Preparación
La tropanserin puede sintetizarse mediante la reacción de la tropina con cloruro de 3,5-dimetilbenzoílo . La reacción implica la formación de un enlace éster entre la tropina y el cloruro de benzoílo, lo que da como resultado el producto final, la this compound. Las condiciones de reacción suelen requerir una atmósfera inerte y un disolvente adecuado para facilitar el proceso de esterificación .
Análisis De Reacciones Químicas
La tropanserin experimenta diversas reacciones químicas, entre ellas:
Oxidación: La this compound puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Puede reducirse para formar derivados reducidos, aunque las condiciones y reactivos específicos para esta reacción se informan con menos frecuencia.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y diversos nucleófilos para las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.
Aplicaciones en la Investigación Científica
Química: La this compound se utiliza como compuesto de referencia en estudios que implican antagonistas del receptor de la 5-hidroxitriptamina 3.
Biología: Se utiliza en la investigación para comprender el papel de los receptores de la 5-hidroxitriptamina 3 en diversos procesos biológicos.
Comparación Con Compuestos Similares
La tropanserin es única entre los antagonistas del receptor de la 5-hidroxitriptamina 3 debido a su estructura química específica y su actividad selectiva. Compuestos similares incluyen:
- Bemesetron
- Zatosetron
- Ricasetron
- Granisetron
- Tropisetron
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y perfiles farmacológicos específicos. La estructura única de la this compound contribuye a sus propiedades farmacológicas distintas y a sus posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3/h6-8,14-16H,4-5,9-10H2,1-3H3/t14-,15+,16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNYFLPWFSBLN-XYPWUTKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042618 | |
| Record name | Tropanyl 3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85181-40-4 | |
| Record name | Tropanserin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085181404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropanyl 3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROPANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B48I6VHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate](/img/structure/B1681510.png)
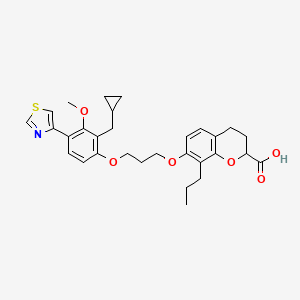
![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride](/img/structure/B1681513.png)
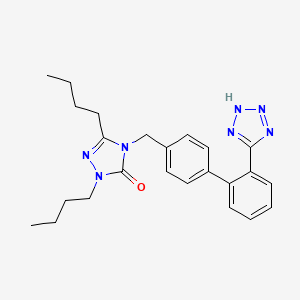
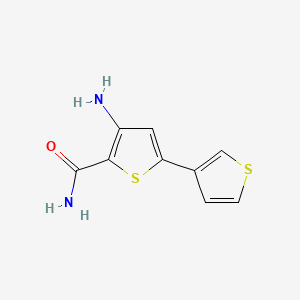
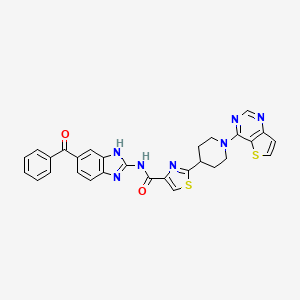
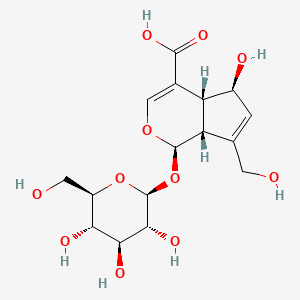
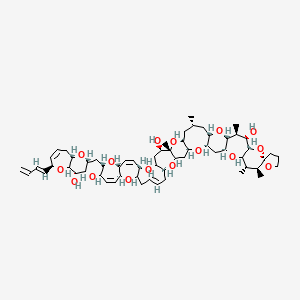
![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)
![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)
![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)
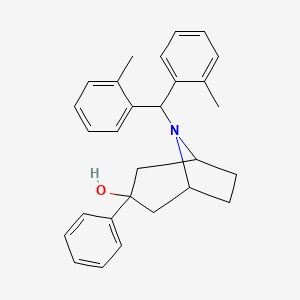
![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)
